4-Methyl-3-(trifluoromethyl)isoxazole is a heterocyclic compound characterized by its unique isoxazole ring structure, which includes a methyl group and a trifluoromethyl group at specific positions. This compound is part of a broader class of isoxazoles that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
The synthesis and study of 4-methyl-3-(trifluoromethyl)isoxazole have been explored in various research articles focusing on the development of novel synthetic methodologies and the biological evaluation of isoxazole derivatives. The compound can be synthesized from readily available precursors, particularly through metal-free synthetic routes that enhance its accessibility for research and application purposes .
4-Methyl-3-(trifluoromethyl)isoxazole falls under the classification of heterocyclic organic compounds. Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom, and the presence of fluorinated groups such as trifluoromethyl significantly influences their chemical properties and biological activities.
The synthesis of 4-methyl-3-(trifluoromethyl)isoxazole can be achieved through several methods, primarily focusing on the use of metal-free conditions. One notable approach involves the reaction of α,β-unsaturated carbonyl compounds (chalcones) with trifluoromethyl sources like sodium trifluoromethanesulfonate (CF3SO2Na) and an oxidant such as benzyl nitrite (BuONO) to facilitate the formation of the isoxazole structure .
The molecular structure of 4-methyl-3-(trifluoromethyl)isoxazole features:
4-Methyl-3-(trifluoromethyl)isoxazole can participate in various chemical reactions due to its electrophilic nature. Some notable reactions include:
The reactions typically require careful control of conditions to prevent unwanted side reactions, especially given the reactivity associated with fluorinated compounds.
The mechanism by which 4-methyl-3-(trifluoromethyl)isoxazole exerts its biological effects often involves interaction with specific biological targets, such as enzymes or receptors. For example, studies have indicated that isoxazole derivatives can inhibit certain cancer cell lines by interfering with metabolic pathways or inducing apoptosis .
Research has shown that compounds within this class exhibit varying degrees of potency against different cancer cell lines, including MCF-7 (breast cancer), indicating their potential as therapeutic agents.
4-Methyl-3-(trifluoromethyl)isoxazole has several applications in scientific research:
Isoxazole—a five-membered heteroaromatic ring containing adjacent nitrogen (position 1) and oxygen (position 2) atoms—exhibits unique electronic characteristics essential for drug design. Its high dipole moment (~3.0 D) creates electron-deficient properties at C4 and electron-rich regions at C3/C5, enabling diverse binding interactions with biological targets [7]. This polarity facilitates π-stacking interactions with aromatic amino acids (e.g., Phe, Tyr) and hydrogen bonding via the N-atom. The isoxazole ring demonstrates moderate metabolic stability compared to furan or pyrrole, attributable to its partial aromaticity and resistance to nucleophilic attack at C3/C5 positions. However, the N–O bond remains susceptible to reductive cleavage, enabling strategic prodrug designs [5] [9].
Table 1: Electronic Properties of Bioactive Heterocycles
Heterocycle | Dipole Moment (D) | Log P Contribution | Metabolic Vulnerability |
---|---|---|---|
Isoxazole | 3.0 | +0.8 | N–O bond reduction |
Oxazole | 1.5 | +0.4 | Ring opening |
Thiazole | 1.6 | +1.2 | S-oxidation |
Pyrazole | 2.2 | -0.3 | N-methylation |
The trifluoromethyl group exerts multifaceted effects on pharmacologically active compounds:
Table 2: Protein Residue Preferences for –CF₃ vs –CH₃ Groups
Residue | –CF₃ Frequency (%) | –CH₃ Frequency (%) | ΔBinding Energy (kcal/mol) |
---|---|---|---|
Phe | 28.1 | 12.4 | -3.92 |
Tyr | 15.3 | 9.8 | -2.87 |
Leu | 18.7 | 31.2 | +0.63 |
Met | 14.9 | 15.1 | -1.15 |
The 4-methyl-3-(trifluoromethyl)isoxazole scaffold merges advantageous properties of both isoxazole and –CF₃ functionalities:
Table 3: Therapeutic Applications of 4-Methyl-3-(trifluoromethyl)isoxazole Derivatives
Therapeutic Area | Target Protein | Derivative Structure | Activity (IC₅₀/EC₅₀) |
---|---|---|---|
Oncology | VEGFR-1 | 3-Aryl-5-[3-(trifluoromethyl)isoxazol-4-yl]isoxazole | 0.65 μM |
Immunology | DHODH | N-(4-Trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide | 12 nM |
Neuropharmacology | AMPA Receptor | 5-Methyl-3-(trifluoromethyl)isoxazol-4-yl glycine | EC₅₀ = 0.8 μM |
Antivirals | NS5B Polymerase | 4-(Trifluoromethyl)isoxazole-5-carboxamide | EC₅₀ = 50 nM |
The molecular editing of this scaffold—swapping –CF₃ for –CH₃ in isoxazole-based anticancer agents—demonstrates 8-fold potency enhancements (e.g., from IC₅₀ = 19.72 μM to 2.63 μM in MCF-7 cells) due to improved target residence time and membrane penetration [2]. Additionally, its presence in FDA-approved drugs like leflunomide (and related impurities/analogs) underscores pharmaceutical relevance [4] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1